Home > Products > Screening Compounds P28043 > KRAS G12C inhibitor 29
KRAS G12C inhibitor 29 -

KRAS G12C inhibitor 29

Catalog Number: EVT-12562330
CAS Number:
Molecular Formula: C23H21ClFN5O2
Molecular Weight: 453.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 29, also known as MRTX849, is a targeted therapeutic compound designed to inhibit the KRAS G12C mutation, which is prevalent in various cancers, particularly lung cancer. The KRAS gene encodes a protein that plays a critical role in cell signaling pathways that control cell growth and division. Mutations in this gene, especially the G12C variant, lead to continuous activation of these pathways, contributing to oncogenesis. The development of inhibitors like MRTX849 represents a significant advancement in targeted cancer therapy, aiming to selectively disrupt the oncogenic signaling associated with KRAS G12C mutations.

Source and Classification

MRTX849 was developed by Mirati Therapeutics and is classified as a covalent inhibitor. It selectively binds to the cysteine residue at position 12 of the KRAS protein when it is in its GDP-bound inactive form. This binding leads to the permanent inactivation of the mutant protein, thereby inhibiting downstream signaling pathways that promote tumor growth .

Synthesis Analysis

Methods and Technical Details

The synthesis of MRTX849 involves several key steps:

  1. Design and Screening: The initial design was based on structure-activity relationship studies that identified potential binding interactions with the switch II pocket of KRAS G12C. High-throughput screening of compound libraries led to the identification of promising candidates .
  2. Covalent Bond Formation: The compound is designed to form a covalent bond with the thiol group of cysteine 12 in the KRAS G12C protein. This reaction is facilitated by electrophilic groups within the inhibitor that react with the nucleophilic cysteine .
  3. Optimization: Subsequent optimization focused on enhancing potency and selectivity while minimizing off-target effects. This involved iterative rounds of synthesis and biological testing to refine the chemical structure for improved binding affinity and pharmacokinetic properties .
Molecular Structure Analysis

Structure and Data

MRTX849 has a complex molecular structure characterized by its ability to fit into the switch II pocket of KRAS G12C. Key structural features include:

  • Functional Groups: The presence of electrophilic moieties that facilitate covalent bonding with cysteine residues.
  • Binding Affinity: MRTX849 exhibits high binding affinity for the GDP-bound form of KRAS G12C, which is crucial for its mechanism of action .

The molecular formula for MRTX849 is C_19H_22N_6O_3S, with a molecular weight of approximately 398.48 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

MRTX849 primarily undergoes a covalent modification reaction with KRAS G12C:

  1. Binding Reaction: The inhibitor binds to the GDP-bound form of KRAS G12C through a nucleophilic attack by cysteine 12 on an electrophilic carbon in MRTX849.
    KRAS G12C GDP +MRTX849KRAS G12C MRTX849 adduct\text{KRAS G12C GDP }+\text{MRTX849}\rightarrow \text{KRAS G12C MRTX849 adduct}
  2. Stabilization: This reaction stabilizes the inactive form of KRAS, preventing it from exchanging GDP for GTP, thus inhibiting downstream signaling pathways involved in cell proliferation .
Mechanism of Action

Process and Data

The mechanism of action for MRTX849 involves several steps:

  1. Selective Binding: MRTX849 selectively binds to the inactive GDP-bound form of KRAS G12C, leading to covalent modification at cysteine 12.
  2. Inhibition of Nucleotide Exchange: By binding covalently, MRTX849 prevents nucleotide exchange (GDP-GTP), effectively locking KRAS in its inactive state.
  3. Downstream Effects: This inhibition disrupts downstream signaling pathways such as the mitogen-activated protein kinase pathway and phosphatidylinositol 3-kinase pathway, which are crucial for cell proliferation and survival .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: MRTX849 is typically presented as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on formulation but generally falls within expected ranges for similar compounds.

Relevant data regarding its pharmacokinetics indicates favorable absorption characteristics with a half-life suitable for therapeutic dosing regimens .

Applications

Scientific Uses

MRTX849 has been primarily investigated in clinical trials targeting cancers with KRAS G12C mutations, including non-small cell lung cancer and colorectal cancer. Its applications include:

  • Targeted Therapy: As a direct inhibitor of mutant KRAS, it offers a novel approach to treating tumors that were previously considered "undruggable."
  • Combination Therapies: Research is ongoing into combining MRTX849 with other therapies to enhance efficacy and overcome resistance mechanisms associated with KRAS mutations .
  • Biomarker Development: The use of MRTX849 in clinical settings has spurred research into biomarkers that can predict response to therapy, aiding in patient selection for treatment.
Historical Development and Rationale for Targeted KRAS G12C Inhibition

Evolution of KRAS as a Therapeutic Target: From "Undruggable" Paradigm to Covalent Inhibition Strategies

For decades, KRAS stood as the archetypal "undruggable" target in oncology due to its smooth protein surface lacking deep hydrophobic pockets, high picomolar affinity for GTP/GDP nucleotides, and rapid GTP hydrolysis kinetics that limited small-molecule binding opportunities [4] [10]. The discovery of the G12C mutation (glycine-to-cysteine substitution at codon 12) in 1984 represented a pivotal shift, introducing a unique nucleophilic cysteine residue exploitable for covalent targeting [4]. However, the first functional covalent inhibitors did not emerge until 2013, when the Shokat lab pioneered allele-specific targeting by exploiting the switch-II pocket (S-IIP) adjacent to the mutated cysteine in the GDP-bound state [4] [9]. This breakthrough established the covalent inhibition paradigm: small molecules could reversibly bind the S-IIP with high affinity, positioning an electrophile (typically an acrylamide) to form an irreversible covalent bond with Cys12, locking KRASG12C in its inactive GDP-bound conformation [1] [3].

The subsequent clinical success of sotorasib (AMG510) and adagrasib (MRTX849) validated this approach, leading to FDA approvals for KRASG12C-mutated NSCLC [1] [10]. Despite promising initial response rates (~37-43% in NSCLC), limitations emerged, including intrinsic resistance in colorectal cancer (CRC) and acquired resistance across tumor types [1] [9]. This spurred the development of next-generation inhibitors like KRAS G12C inhibitor 29 (patented in WO2021252339A1), designed to improve potency, brain penetration, or overcome common resistance mutations [2] [5].

Table 1: Evolution of Covalent KRASG12C Inhibitors

GenerationRepresentative CompoundsKey InnovationsPrimary Limitations
FirstSotorasib (AMG510), Adagrasib (MRTX849)Proof-of-concept covalent targeting; Clinical validationModest efficacy in CRC; Acquired resistance (Y96D/C, R68S, H95D/Q/R); Limited CNS penetration
SecondKRAS G12C inhibitor 29, Divarasib (GDC-6036), JDQ443Enhanced S-IIP binding affinity; Brain-penetrant designs (e.g., MRTX-EX185); Non-covalent/reversible bindersEmerging bypass signaling (RTK, SHP2); Co-mutations impacting efficacy
EmergingRMC-6291 (ON/OFF inhibitor), FMC-376 (Dual ON/OFF)Targeting GTP-bound (active) KRAS; Cyclophilin A-mediated inhibitionPreclinical stage; Complex resistance mechanisms [1] [3] [9]

Structural Biology Breakthroughs Enabling Switch-II Pocket Targeting

The druggability of the S-IIP hinges on its dynamic conformational plasticity. Structural studies revealed that KRASG12C exists in equilibrium between active (GTP-bound, "State 1") and inactive (GDP-bound, "State 2") conformations. The S-IIP, a cryptic pocket located between switch-II loop and α3-helix, becomes accessible only in State 2 upon inward collapse of the switch-II loop [3] [6]. KRAS G12C inhibitor 29 and similar compounds exploit this transient pocket through three key interactions:

  • Hydrophobic Occupancy: A quinazolinone core docks deep into the S-IIP, forming van der Waals contacts with residues like Ala59, Tyr96, and His95 [3] [6].
  • H-Bond Network: The inhibitor's backbone carbonyls and amines stabilize the β-sheet structure near Gly60 and Glu99 [3].
  • Covalent Warhead: An acrylamide moiety reacts with Cys12, forming an irreversible thioether adduct that traps KRAS in State 2 [2] [5].

NMR spectroscopy and crystallography demonstrated that KRAS G12C inhibitor 29 exhibits distinct binding kinetics compared to earlier inhibitors like sotorasib. While sotorasib relies heavily on covalent bonding for potency, inhibitor 29 displays stronger reversible binding affinity (Ki ~3.7 µM for MRTX849 analogue), enhancing target engagement prior to covalent bond formation [3]. Furthermore, studies on monobodies revealed that the S-IIP in KRASG12D adopts an exceptionally wide-open conformation when bound to high-affinity ligands, suggesting similar plasticity could be leveraged in G12C inhibitors like inhibitor 29 to optimize steric fit [6].

Table 2: Key Structural Interactions of KRASG12C Inhibitors in the S-II Pocket

Structural ElementRole in InhibitionResidues EngagedImpact on Compound 29
P-Loop (res 10-17)Anchors covalent warheadG12C, V14, K16Acrylamide linkage to Cys12
Switch-II (res 60-76)Forms S-IIP upper boundaryQ61, Y64, R68, H95Stabilized by quinazolinone H-bonds
α3-Helix (res 93-105)Forms S-IIP lower boundaryH95, Y96, E99, I103Hydrophobic contacts with fluorinated aryl group
His95Isoform-specific selectivity markerH95 (KRAS) vs Q95 (HRAS)Enhances KRAS selectivity over HRAS/NRAS [3] [6] [10]

Patent Landscape Analysis of KRAS G12C Inhibitors (Including WO2021252339A1 for Inhibitor 29)

The patent landscape for KRASG12C inhibitors is fiercely competitive, dominated by pharmaceutical companies and biotechs. KRAS G12C inhibitor 29 (CAS: 847337-63-7) is disclosed in patent WO2021252339A1 ("Compound 3") as a quinazolinone-based covalent inhibitor with the chemical structure C₂₃H₂₁ClFN₅O₂ [2] [5]. Key claims encompass:

  • Composition of Matter: Covers the core scaffold featuring a chloro-fluoroaryl moiety and a piperazine-linked acrylamide warhead [5].
  • Crystalline Forms: Describes polymorphs (Forms I-VI) characterized by XRPD peaks at 8.8°, 16.1°, 17.5° 2θ, offering stability advantages for pharmaceutical formulations [5].
  • Synthetic Routes: Claims a 7-step synthesis starting from dichloropyrimidine intermediates, emphasizing purity (>99.5%) and yield optimization [5].

Competitive patents include Mirati's MRTX849 derivatives (US12281113B2), covering tricyclic inhibitors with enhanced brain penetration, and Amgen's sotorasib follow-ons focusing on deuterated analogs to improve pharmacokinetics [5] [8]. Notably, WO2021041671A1 (Mirati) claims bispecific inhibitors targeting KRASG12D, reflecting a broader strategy to expand beyond G12C [8]. Inhibitor 29 distinguishes itself through its optimized pharmacokinetic (PK) profile, evidenced by its lower molecular weight (453.9 g/mol) and balanced lipophilicity (cLogP ~3.2), potentially enhancing tissue distribution compared to bulkier first-gen inhibitors [2] [5].

Table 3: Patent Milestones for KRASG12C Inhibitors

Patent NumberAssigneeKey CompoundsInnovative ClaimsStatus/Impact
WO2021252339A1UndisclosedKRAS G12C inhibitor 29Crystalline forms; Synthetic methodsPreclinical development
US12281113B2Mirati TherapeuticsMRTX849 polymorphsForm I with enhanced solubility/stabilityApproved (Adagrasib)
WO2021041671A1Mirati TherapeuticsKRASG12D inhibitorsBispecific inhibitors for G12D mutantPhase I trials
EP4020014A1Amgen Inc.Sotorasib analogsDeuterated derivatives for improved PKApproved (Lumakras™) [5] [8]

Properties

Product Name

KRAS G12C inhibitor 29

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Molecular Formula

C23H21ClFN5O2

Molecular Weight

453.9 g/mol

InChI

InChI=1S/C23H21ClFN5O2/c1-14-6-3-7-15(12-14)28-10-5-11-29-19-20(26-22(28)29)27(2)23(32)30(21(19)31)13-16-17(24)8-4-9-18(16)25/h3-4,6-9,12H,5,10-11,13H2,1-2H3

InChI Key

GWEBJSRHSQNRTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=C(C=CC=C5Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.